molecular formula C10H11ClN2OS B13514844 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

Cat. No.: B13514844
M. Wt: 242.73 g/mol
InChI Key: KMFYNWJOWHNXNZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride typically involves the reaction of azetidine with benzo[d]thiazole under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride can be compared with other benzothiazole derivatives, such as:

    2-(Azetidin-3-yl)benzo[d]thiazole hydrochloride: Similar in structure but lacks the oxy group, leading to different chemical properties and applications.

    2-(Azetidin-3-yloxy)thiazole hydrochloride: Contains a thiazole ring instead of a benzothiazole ring, resulting in variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H

InChI Key

KMFYNWJOWHNXNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

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